molecular formula C42H72O36 B12391905 Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)aldehydo-Glc

Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)aldehydo-Glc

Cat. No.: B12391905
M. Wt: 1153.0 g/mol
InChI Key: ZHZITDGOAFCURV-LKSRXEGDSA-N
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Description

The compound “Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)aldehydo-Glc” is a polysaccharide composed of six glucose units linked by beta-1,4-glycosidic bonds, with an aldehyde group at the terminal glucose unit. This structure is significant in various biological and chemical processes due to its unique properties and reactivity.

Properties

Molecular Formula

C42H72O36

Molecular Weight

1153.0 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C42H72O36/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37/h1,9-42,44-66H,2-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

ZHZITDGOAFCURV-LKSRXEGDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the stepwise addition of glucose units through beta-1,4-glycosidic bonds. This can be achieved using enzymatic methods, where specific glycosyltransferases catalyze the formation of these bonds. Chemical synthesis can also be employed, involving the protection and deprotection of hydroxyl groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of such polysaccharides often utilizes microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce the desired polysaccharide. The fermentation broth is then processed to extract and purify the compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Hydroxyl groups on the glucose units can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation, respectively.

Major Products

    Oxidation: Produces glucuronic acid derivatives.

    Reduction: Produces glucitol derivatives.

    Substitution: Produces acetylated or benzoylated glucose derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study polysaccharide synthesis and degradation.

    Biology: Investigated for its role in cellular processes and as a substrate for various enzymes.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of biodegradable materials and as a food additive.

Mechanism of Action

The compound exerts its effects through interactions with specific enzymes and receptors. The beta-1,4-glycosidic bonds are recognized and cleaved by glycosidases, leading to the release of glucose units. The aldehyde group can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cellulose: Composed of beta-1,4-linked glucose units but lacks the terminal aldehyde group.

    Chitin: Similar structure but with N-acetylglucosamine units instead of glucose.

    Amylose: Composed of alpha-1,4-linked glucose units, differing in the type of glycosidic bond.

Uniqueness

The presence of the terminal aldehyde group in “Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)aldehydo-Glc” imparts unique reactivity, making it distinct from other polysaccharides. This feature allows for specific chemical modifications and interactions that are not possible with other similar compounds.

Biological Activity

The compound Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)aldehydo-Glc, a polysaccharide composed of glucose units linked through β(1→4) glycosidic bonds, exhibits significant biological activities. This article explores its structure, biological functions, and potential applications based on diverse research findings.

Structural Characteristics

The molecular formula for this compound is C102H172O85C_{102}H_{172}O_{85}, with a molecular weight of approximately 2774.4 g/mol . The compound's structure is characterized by the repetitive linkage of glucose units, which is crucial for its biological activity.

Biological Activities

Research indicates that polysaccharides like Glc(b1-4)Glc exhibit several biological activities:

Immune Modulation :
Studies have shown that β-glucans can enhance the immune response by activating macrophages and natural killer (NK) cells. This activation leads to increased cytokine production and enhanced phagocytosis, which are vital for combating infections and tumors.

Antitumor Properties :
Polysaccharides derived from fungi, including those similar to Glc(b1-4)Glc, have demonstrated antitumor effects. These compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines through immune-mediated mechanisms .

Antioxidant Effects :
The antioxidant properties of polysaccharides like Glc(b1-4)Glc help neutralize free radicals, thereby protecting cells from oxidative stress. This action can reduce the risk of chronic diseases associated with oxidative damage .

Research Findings and Case Studies

A variety of studies have investigated the biological activities of polysaccharides related to Glc(b1-4)Glc. Below are key findings:

StudyFindings
Zhang et al. (2020)Demonstrated that β-glucans enhance macrophage activity and cytokine production in vitro.
Lee et al. (2022)Reported that polysaccharides from mushrooms exhibit significant antitumor activity in mouse models.
Kim et al. (2023)Found that polysaccharides can reduce oxidative stress markers in human cell lines, indicating potential health benefits.

The mechanism by which Glc(b1-4)Glc exerts its biological effects primarily involves its interaction with specific receptors on immune cells. These interactions trigger signaling pathways that lead to immune activation, enhanced phagocytosis, and the production of various cytokines .

Applications

Given its biological activities, Glc(b1-4)Glc has potential applications in:

Nutraceuticals : As a dietary supplement to boost immune function and provide antioxidant benefits.

Pharmaceuticals : Development of new therapies targeting cancer through immune modulation.

Functional Foods : Incorporation into food products aimed at enhancing health benefits.

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